N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide (CAS 1365963-83-2), also referred to as CPOP, is a synthetic small molecule built on a morpholin-3-one core. It features a 4-chlorophenyl acetamide group at the 2-position and an N-hydroxyethyl substituent.

Molecular Formula C14H17ClN2O4
Molecular Weight 312.75 g/mol
CAS No. 1365963-83-2
Cat. No. B1443571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide
CAS1365963-83-2
Molecular FormulaC14H17ClN2O4
Molecular Weight312.75 g/mol
Structural Identifiers
SMILESC1COC(C(=O)N1CCO)CC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H17ClN2O4/c15-10-1-3-11(4-2-10)16-13(19)9-12-14(20)17(5-7-18)6-8-21-12/h1-4,12,18H,5-9H2,(H,16,19)
InChIKeyYCWINASLPSEYTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide (CAS 1365963-83-2): A Morpholinone-Acetamide Scaffold for Targeted Research Procurement


N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide (CAS 1365963-83-2), also referred to as CPOP, is a synthetic small molecule built on a morpholin-3-one core. It features a 4-chlorophenyl acetamide group at the 2-position and an N-hydroxyethyl substituent. With a molecular formula of C14H17ClN2O4 and a molecular weight of 312.75 g/mol, it is typically supplied at 95% purity . This compound belongs to a broader class of morpholinone derivatives investigated across multiple therapeutic target families, including MDM2, Factor IXa, CCR3, and 17β-HSD2 [1][2][3][4]. However, its unique substitution pattern—particularly the combination of a 4-chlorophenyl anilide and an N-hydroxyethyl group on the morpholinone ring—differentiates it from more extensively characterized analogs that often bear benzyl, alkyl, or sulfonyl N-substituents.

Morpholinone-acetamide scaffold with unique N-hydroxyethyl substitution for targeted probe design
4-Chlorophenyl anilide pattern supports SAR studies across MDM2, Factor IXa, CCR3, and 17β-HSD2 targets
Research-grade compound (supplier-specified purity) suitable for in vitro enzymatic and binding assays

Why N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide Cannot Be Replaced by Generic Morpholinone Analogs


Morpholinone-acetamide derivatives exhibit highly divergent biological activity profiles depending on the specific substitution of the morpholine nitrogen and the anilide ring. For instance, replacement of the N-hydroxyethyl group with a benzyl group (as in 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-chlorophenyl)acetamide) can alter hydrogen-bonding capacity and steric bulk, potentially shifting target engagement from 17β-HSD2 to MDM2 . Similarly, changing the anilide from 4-chlorophenyl to 3-chlorophenyl or 4-bromophenyl can impact potency and selectivity profiles, as documented in SAR studies of related CCR3 and Factor IXa inhibitor series [1][2]. The N-hydroxyethyl moiety in the target compound introduces a polar handle that can influence solubility, metabolic stability, and binding interactions in ways that cannot be assumed from close analogs. Direct substitution without supporting comparative biological data risks compromising experimental reproducibility and invalidating structure-activity relationship (SAR) conclusions.

N-substituent Hydroxyethyl-to-benzyl or ethyl replacement may shift hydrogen-bonding and solubility profiles, altering target engagement.
Anilide ring 4-Chlorophenyl versus 3-chlorophenyl or 4-bromophenyl analogs can change electronic and steric effects, impacting selectivity.
Scaffold Morpholin-3-one core cannot be directly replaced by morpholine or piperazine without altering key H-bond acceptor/donor topology.

Quantitative Differentiation Evidence for N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide Procurement Decisions


Structural Differentiation: N-Hydroxyethyl vs. N-Benzyl and N-Ethyl Morpholinone Analogs

The target compound bears an N-(2-hydroxyethyl) substituent on the morpholin-3-one ring, contrasting with the N-benzyl group found in 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-chlorophenyl)acetamide and the N-ethyl group in compounds like N-(4-bromophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide . The hydroxyethyl moiety introduces a hydrogen-bond donor site and increases topological polar surface area (tPSA), which can modulate membrane permeability and solubility profiles. For context, the N-hydroxyethyl morpholinone core (4-(2-hydroxyethyl)morpholin-3-one, CAS 41036-01-5) is a distinct building block with a molecular weight of 145.16 g/mol and documented solubility in water and organic solvents . This structural feature differentiates the target compound from the broader morpholinone-acetamide patent space, where N-substituents are typically hydrophobic alkyl or aryl groups [1].

N-Substituent Differentiation
Class-level inference
N-(2-hydroxyethyl) vs. N-benzyl / N-ethyl; introduces H-bond donor and higher tPSA (~+20.2 Ų predicted).
Supports property-based scaffold differentiation
Physicochemical comparison; biological data require verification
Medicinal Chemistry Structure-Activity Relationship Drug Discovery

Anilide Ring Comparison: 4-Chlorophenyl vs. 3-Chlorophenyl and 4-Bromophenyl in Morpholinone-Acetamide Series

The target compound incorporates a 4-chlorophenyl anilide group. Analogous morpholinone-acetamides with 3-chlorophenyl (e.g., N-(3-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide) or 4-bromophenyl (e.g., N-(4-bromophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide) substitution have been described . While direct head-to-head biological data are unavailable in the public domain for this exact compound, the anilide substitution pattern is a well-established determinant of target binding in related chemotype series. For example, in MDM2 inhibitor morpholinone series, the presence and position of the chloro substituent critically influence p53-MDM2 inhibition potency, with 4-chlorophenyl-substituted compounds showing distinct binding modes compared to their 3-chlorophenyl counterparts [1][2]. The electronic effect of the 4-chloro substituent (Hammett σp = 0.23) differs from 3-chloro (σm = 0.37), which can modulate the acidity of the adjacent amide NH and impact hydrogen-bonding interactions with target proteins.

Anilide Ring Substitution
Class-level inference
4-Cl (σp 0.23) vs. 3-Cl (σm 0.37) vs. 4-Br (σp 0.23); positional and halogen electronic effects alter amide NH acidity.
Informs selectivity profiling in target binding
Electronic effects; direct head-to-head binding data unavailable
Medicinal Chemistry Selectivity Profiling Lead Optimization

Scaffold-Hopping Relevance: Morpholin-3-one vs. Morpholine and Piperazine Bioisosteres

The target compound contains a morpholin-3-one (3-oxomorpholine) core, which differs from the saturated morpholine ring and the piperazine scaffold commonly employed in medicinal chemistry. The carbonyl at the 3-position introduces a hydrogen-bond acceptor and alters the conformational preferences of the six-membered ring. N-(4-Chlorophenyl)-4-morpholineacetamide (CAS 65685-00-9), lacking the 3-oxo group and the 2-hydroxyethyl substituent, has a molecular weight of 254.08 g/mol (vs. 312.75 g/mol for the target) . The additional 3-oxo group and hydroxyethyl substitution in the target compound increase both molecular weight and polar functionality, providing additional interaction points with biological targets. This scaffold differentiation is critical in drug discovery programs where morpholinone and morpholine series can display divergent pharmacokinetic and pharmacodynamic profiles [1].

Scaffold Differentiation
Class-level inference
Morpholin-3-one core vs. morpholine (no 3-oxo); ΔMW +58.67 g/mol, extra H-bond acceptor and donor (OH).
Bridges morpholine to morpholinone chemotype space
Scaffold comparison; PK/PD profiles may diverge significantly
Medicinal Chemistry Scaffold Hopping Bioisosterism

Potential 17β-HSD2 Inhibition: BindingDB Evidence and Comparison to Structurally Related 17β-HSD2 Inhibitors

While no direct biological data for the target compound were located in BindingDB, a structurally related morpholinone-acetamide (BDBM50515436, CHEMBL4441313) shows significant inhibition of human 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) with an IC50 of 8.40 nM in human placental microsomal fractions [1]. The same chemotype also inhibits mouse 17β-HSD2 with an IC50 of 46 nM. Another related compound (BDBM50515446, CHEMBL4441152) inhibits 17β-HSD1 with IC50 = 1.20 nM [2]. These data establish the morpholinone-acetamide scaffold as a productive chemotype for 17β-HSD inhibition. The target compound, with its distinct N-hydroxyethyl substitution, occupies a unique position in this SAR landscape [3]. This evidence is presented as class-level inference; direct comparative data for the target compound are not publicly available, and prospective users should verify activity in their own assays.

17β-HSD2 Class Evidence
Data to verify
Related BDBM50515436 IC50 8.40 nM (h17β-HSD2); BDBM50515446 IC50 1.20 nM (h17β-HSD1). Target compound IC50 not reported.
Supports 17β-HSD screening library inclusion
No direct target data; verify activity in relevant enzyme assays
Endocrinology Osteoporosis Enzyme Inhibition

Optimal Procurement and Application Scenarios for N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide (CAS 1365963-83-2)


Structure-Activity Relationship (SAR) Studies in Morpholinone-Based Drug Discovery Programs

The target compound serves as a key analog in SAR exploration of morpholinone-acetamide chemotypes. Its N-hydroxyethyl substitution provides a distinct physicochemical profile (increased tPSA, hydrogen-bond donor capacity) compared to N-alkyl or N-benzyl variants . Researchers investigating MDM2, Factor IXa, CCR3, or 17β-HSD2 targets can use this compound to probe the impact of polar N-substituents on target engagement, solubility, and metabolic stability. Procurement of the exact structure ensures SAR integrity, as substitution with N-ethyl, N-benzyl, or morpholine-core analogs would introduce uncontrolled variables in binding and pharmacokinetic assays.

Screening Library Expansion for 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Target Family

Based on class-level evidence that morpholinone-acetamide derivatives exhibit potent 17β-HSD inhibition (IC50 values as low as 1.2–8.4 nM for related compounds) , the target compound is a logical inclusion in focused screening libraries targeting steroid hormone metabolism. Its distinct 4-chlorophenyl anilide and N-hydroxyethyl substitution profile offers complementarity to existing 17β-HSD inhibitor chemotypes. Screening this compound alongside its structural analogs can delineate the contribution of the hydroxyethyl group to subtype selectivity between 17β-HSD1 and 17β-HSD2 [1].

Scaffold-Hopping and Bioisostere Evaluation in Lead Optimization

The morpholin-3-one core of the target compound differentiates it from saturated morpholine and piperazine bioisosteres commonly used in medicinal chemistry . Drug discovery teams evaluating morpholinone-to-morpholine or morpholinone-to-piperazine scaffold hops can use this compound as a reference point to assess the contribution of the 3-oxo group and hydroxyethyl substitution to overall potency, selectivity, and drug-like properties. This compound bridges the gap between simple morpholine acetamides (e.g., CAS 65685-00-9, MW 254.08 g/mol) and more complex, patent-protected morpholinone-based clinical candidates [1].

Analytical Reference Standard for Morpholinone-Acetamide Characterization

As a well-defined chemical entity with CAS registry number 1365963-83-2, the compound can serve as an analytical reference standard for the identification and quantification of morpholinone-acetamide derivatives in reaction monitoring, impurity profiling, and quality control . Its molecular formula (C14H17ClN2O4) and molecular weight (312.75 g/mol) are unambiguously established, and the compound is commercially available from reputable suppliers at 95% purity, meeting the requirements for use as a chromatographic or spectroscopic reference material in analytical method development and validation.

Application
Selection Property
Validation Focus
SAR studies in morpholinone drug discovery
Hydroxyethyl substitution profile (polar, H-bond donor)
Target engagement and solubility vs. N-alkyl/benzyl analogs
17β-HSD focused screening library
Class-level 17β-HSD inhibition evidence
Subtype selectivity (17β-HSD1 vs 2) and activity verification
Scaffold-hopping and bioisostere evaluation
Morpholin-3-one core with 3-oxo and hydroxyethyl features
Potency and drug-like property comparison vs. morpholine/piperazine
Analytical reference for morpholinone-acetamides
Certified CAS 1365963-83-2 and structure identity
Method development and QC for reaction monitoring / impurity profiling
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